Cas no 2137069-17-9 (1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl-)
![1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl- structure](https://ja.kuujia.com/scimg/cas/2137069-17-9x500.png)
1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl- 化学的及び物理的性質
名前と識別子
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- 1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl-
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- インチ: 1S/C9H13N5O/c1-3-6(10)7-11-12-8-9(15)13(2)4-5-14(7)8/h4-6H,3,10H2,1-2H3/t6-/m0/s1
- InChIKey: RTPPXYFYRWHTLC-LURJTMIESA-N
- ほほえんだ: C12=NN=C([C@@H](N)CC)N1C=CN(C)C2=O
1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376695-10.0g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 10.0g |
$11448.0 | 2023-03-02 | ||
Enamine | EN300-376695-0.25g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 0.25g |
$2450.0 | 2023-03-02 | ||
Enamine | EN300-376695-5.0g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 5.0g |
$7721.0 | 2023-03-02 | ||
Enamine | EN300-376695-0.1g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 0.1g |
$2343.0 | 2023-03-02 | ||
Enamine | EN300-376695-0.05g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 0.05g |
$2236.0 | 2023-03-02 | ||
Enamine | EN300-376695-1.0g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-376695-0.5g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 0.5g |
$2555.0 | 2023-03-02 | ||
Enamine | EN300-376695-2.5g |
3-[(1S)-1-aminopropyl]-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2137069-17-9 | 2.5g |
$5217.0 | 2023-03-02 |
1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl- 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl-に関する追加情報
Compound CAS No: 2137069-17-9 - 1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl-
The compound with CAS No: 2137069-17-9, also known as 1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyrazine ring system and a methyl group at the 7-position. The presence of an aminoalkyl substituent at the 3-position further enhances its functional versatility.
Recent studies have highlighted the importance of Triazolo[4,3-a]pyrazin derivatives in drug discovery and development. The compound's ability to act as a scaffold for various functional groups makes it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its potential as a kinase inhibitor, which could be pivotal in treating conditions such as cancer and inflammatory diseases.
The stereochemistry of the compound is another critical aspect that has garnered attention. The (1S) configuration at the aminoalkyl group ensures specific interactions with biological targets, potentially improving selectivity and efficacy. This stereochemical specificity is crucial in modern drug design, where minimizing off-target effects is paramount.
In terms of synthesis, the compound can be prepared through a variety of methods, including cyclization reactions and coupling techniques. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure samples of this compound. Such methods are not only environmentally friendly but also scalable for industrial applications.
The application of this compound extends beyond pharmacology into materials science. Its structural rigidity and ability to form hydrogen bonds make it a promising candidate for designing advanced materials such as molecular sensors and self-healing polymers. For example, researchers have demonstrated its use in creating stimuli-responsive materials that can detect changes in pH or temperature.
Moreover, the compound's electronic properties have been leveraged in the development of novel electrochemical sensors. Its ability to act as an electron transfer mediator has been exploited in biosensor applications, where it can facilitate the detection of analytes such as glucose or heavy metal ions with high sensitivity.
In conclusion, the compound with CAS No: 2137069-17-9 represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, stereochemical properties, and functional versatility make it a valuable tool in both academic research and industrial development.
2137069-17-9 (1,2,4-Triazolo[4,3-a]pyrazin-8(7H)-one, 3-[(1S)-1-aminopropyl]-7-methyl-) 関連製品
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